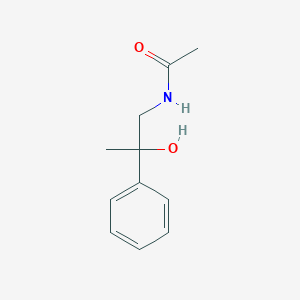

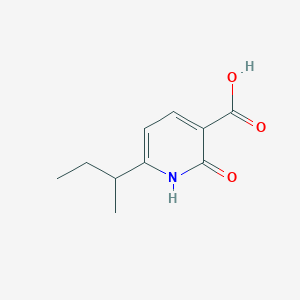

![molecular formula C23H22N2O3S B2507959 5-Methyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 392239-14-4](/img/structure/B2507959.png)

5-Methyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "5-Methyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide" is a derivative of tetrahydrobenzo[b]thiophene, which is a scaffold found in various pharmacologically active compounds. The structure suggests potential biological activity, given the presence of a benzamide moiety and a phenoxy group, which are common in drug design for their interactions with biological targets.

Synthesis Analysis

The synthesis of related tetrahydrobenzo[b]thiophene derivatives has been reported in the literature. For instance, alkyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates were prepared from a Gewald three-component reaction and subsequently dehydrogenated to yield the corresponding 2-aminobenzo[b]thiophene-3-carboxylates . This method could potentially be adapted for the synthesis of the compound by incorporating the appropriate phenoxybenzamide substituent at the relevant step.

Molecular Structure Analysis

The molecular structure of tetrahydrobenzo[b]thiophene derivatives is characterized by a thiophene ring fused to a saturated six-membered ring. The presence of substituents such as the phenoxybenzamide group in the compound of interest would likely influence its electronic and steric properties, potentially affecting its binding to biological targets .

Chemical Reactions Analysis

Tetrahydrobenzo[b]thiophene derivatives can undergo various chemical reactions. For example, substituted thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide were reported to exhibit antiarrhythmic and serotonin antagonist activities . The chemical reactivity of the compound could be explored in similar biological assays to determine its potential pharmacological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydrobenzo[b]thiophene derivatives, such as solubility, melting point, and stability, are influenced by their specific substituents. The phenoxybenzamide group in the compound of interest is likely to affect its lipophilicity and hydrogen bonding capacity, which are important factors in drug absorption and metabolism .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Characterization

The compound 5-Methyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is closely related to a variety of benzo[b]thiophene derivatives that have been synthesized and characterized for their chemical properties. For instance, the synthesis of benzo[b]thiophene derivatives involving thiophenylhydrazonoacetates has been explored, leading to the generation of various heterocyclic compounds with potential pharmacological activities (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). Similar studies have focused on the development of aromatic polyimides and the exploration of their thermal stability and solubility, contributing to the understanding of polymeric materials containing benzo[b]thiophene units (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Pharmacological Potential

Benzo[b]thiophene derivatives have been investigated for their potential pharmacological activities. Studies have revealed that certain thiophene derivatives synthesized from compounds similar to this compound exhibit antiarrhythmic, serotonin antagonist, and antianxiety activities (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010). Another study focused on the synthesis of 5-substituted benzo[b]thiophene derivatives and evaluated their anti-inflammatory properties, highlighting the therapeutic potential of such compounds (Radwan, Shehab, & El-Shenawy, 2009).

Antimicrobial Applications

In the realm of antimicrobial research, compounds related to this compound have been synthesized and assessed for their efficacy against various microbial strains. One study synthesized a series of thiophene derivatives and evaluated their antimicrobial activities, providing insights into the potential use of such compounds in combating microbial infections (Talupur, Satheesh, & Chandrasekhar, 2021).

Mecanismo De Acción

Target of Action

Thiophene derivatives have been known to exhibit a variety of biological effects .

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Thiophene derivatives are known to influence a variety of biochemical pathways, contributing to their diverse biological activities .

Pharmacokinetics

The pharmacokinetic properties of thiophene derivatives can vary widely, influencing their bioavailability .

Result of Action

Thiophene derivatives are known to exhibit a variety of effects at the molecular and cellular level .

Propiedades

IUPAC Name |

5-methyl-2-[(4-phenoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3S/c1-14-7-12-19-18(13-14)20(21(24)26)23(29-19)25-22(27)15-8-10-17(11-9-15)28-16-5-3-2-4-6-16/h2-6,8-11,14H,7,12-13H2,1H3,(H2,24,26)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAMXSXIJYRMRSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

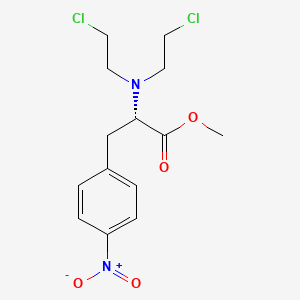

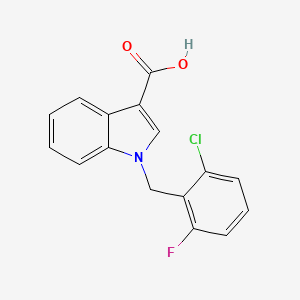

![4-[(2E)-3-(4-isopropylphenyl)-2-propenoyl]phenyl 2,4,6-trimethylbenzenesulfonate](/img/structure/B2507876.png)

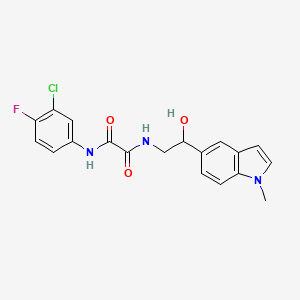

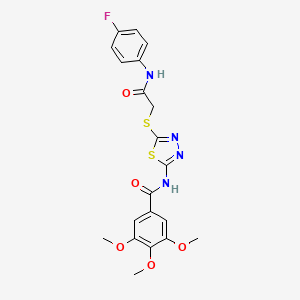

![1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2507883.png)

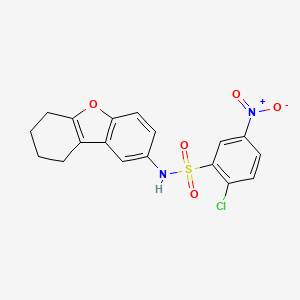

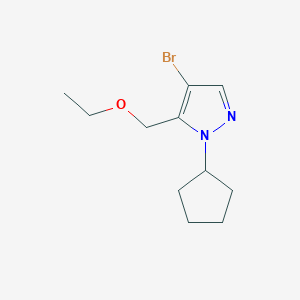

![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperazine-1-carboxylate](/img/structure/B2507885.png)

![4-Chloro-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2507893.png)

![4-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]butan-1-one](/img/structure/B2507899.png)